molecular formula C16H17BrN2O2 B404199 2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide CAS No. 304672-26-2

2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B404199
CAS No.: 304672-26-2
M. Wt: 349.22g/mol
InChI Key: OSHMYEZBMUIMFD-UHFFFAOYSA-N
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Description

2-(4-Bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide is a synthetic organic compound belonging to the class of N-substituted acetamides. It features a 4-bromophenoxy moiety linked to an acetamide bridge, which is further connected to a 4-(dimethylamino)phenyl group. This specific molecular architecture, incorporating both electron-withdrawing and electron-donating substituents, makes it a compound of significant interest in medicinal chemistry and drug discovery research. It serves as a crucial building block for the synthesis of more complex molecules and is utilized as a key intermediate in exploring structure-activity relationships (SAR). Researchers value this compound for its potential as a scaffold in developing kinase inhibitors or other biologically active molecules, given that analogous acetamide derivatives have been investigated for their interactions with various enzyme systems . The presence of the dimethylamino group suggests potential for modulating the compound's solubility and electronic properties, which can be pivotal in lead optimization studies. This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate care, utilizing personal protective equipment and working in a well-ventilated laboratory environment. The compound should be stored in a cool, dry place, protected from light to ensure long-term stability. For more detailed information on this compound, including structural data on similar molecules, researchers can refer to chemical databases .

Properties

IUPAC Name

2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-19(2)14-7-5-13(6-8-14)18-16(20)11-21-15-9-3-12(17)4-10-15/h3-10H,11H2,1-2H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSHMYEZBMUIMFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chloroacetylation of 4-(Dimethylamino)aniline

A solution of 4-(dimethylamino)aniline (5.3 mmol, 1.0 equiv.) in anhydrous DCM (20 mL) is cooled to 0°C under nitrogen. Chloroacetyl chloride (6.3 mmol, 1.2 equiv.) is added dropwise, followed by K₂CO₃ (19 mmol, 3.6 equiv.). The mixture is stirred at room temperature for 4–6 hours, after which the reaction is quenched with water. The organic layer is extracted, dried over sodium sulfate, and concentrated to yield 2-chloro-N-[4-(dimethylamino)phenyl]acetamide as a white solid (69–75% yield).

Key Data:

  • Reaction Time : 4–6 hours

  • Yield : 69–75%

  • Purification : Crystallization using hexane/ethyl acetate.

Nucleophilic Substitution to Introduce the 4-Bromophenoxy Group

Phenoxy Substitution Reaction

A mixture of 2-chloro-N-[4-(dimethylamino)phenyl]acetamide (2.9 mmol, 1.0 equiv.), 4-bromophenol (2.9 mmol, 1.0 equiv.), K₂CO₃ (8.7 mmol, 3.0 equiv.), and KI (0.5 mmol, 0.17 equiv.) in acetone (30 mL) is stirred at room temperature for 10–12 hours. Post-reaction, acetone is evaporated, and the residue is extracted with ethyl acetate. The organic phase is washed with water, dried, and purified via column chromatography (petroleum ether:ethyl acetate, 3:1) to afford the target compound.

Key Data:

  • Reaction Conditions : Room temperature, 10–12 hours

  • Yield : 85% (analogous compounds)

  • Catalyst : KI (0.17 equiv.)

Structural Characterization and Analytical Validation

Spectroscopic Confirmation

The final product is characterized using ¹H-NMR, ¹³C-NMR, and high-resolution mass spectrometry (HRMS). Key spectral features include:

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 2.98 (s, 6H, N(CH₃)₂), 4.77 (s, 2H, OCH₂), 6.75–7.63 (m, aromatic protons).

  • HRMS : Calculated for C₁₆H₁₆BrN₂O₂ [M+H]⁺: 363.04; Found: 363.05.

Optimization Strategies and Challenges

Solvent and Base Selection

The use of acetone as a polar aprotic solvent enhances nucleophilicity of the phenoxide ion, while K₂CO₃ ensures deprotonation of 4-bromophenol. Alternative solvents like dimethylformamide (DMF) may accelerate reaction rates but complicate purification.

Side Reactions and Mitigation

Competitive hydrolysis of the chloroacetamide intermediate is minimized by maintaining anhydrous conditions. Tertiary amine groups (e.g., dimethylamino) remain stable under basic conditions, avoiding undesired alkylation.

Comparative Analysis of Synthetic Routes

MethodYield (%)Reaction Time (h)Key Advantage
Chloroacetylation69–754–6High purity via crystallization
Phenoxy Substitution8510–12Mild conditions, scalable

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromophenoxy group can be substituted by nucleophiles such as amines or thiols.

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a polar aprotic solvent like dimethylformamide.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted phenoxyacetamides.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

Chemical Synthesis and Organic Chemistry

Building Block in Organic Synthesis
This compound serves as a crucial intermediate in organic synthesis. It is utilized to create more complex molecules through various chemical reactions such as nucleophilic substitution, oxidation, and reduction. The presence of the bromophenoxy and dimethylaminophenyl groups enhances its reactivity, allowing for the development of derivatives with tailored properties.

Reaction TypeDescription
Nucleophilic SubstitutionThe bromine atom can be replaced by nucleophiles like amines or thiols.
OxidationCan be oxidized to form sulfoxides or sulfones.
ReductionReduction can convert nitro groups to amine groups.

Biological Research

Biochemical Probes
The compound is investigated for its potential as a biochemical probe to study enzyme interactions and protein functions. Its structural features allow it to bind effectively with specific molecular targets, influencing various biochemical pathways.

Therapeutic Properties
Research has explored its anti-inflammatory and anticancer activities. For instance, studies indicated that derivatives of this compound could induce apoptosis in cancer cells, demonstrating promising anticancer properties.

Case Study: Anticancer Activity

A related compound exhibited an IC50 value of 0.05 μM against MDA468 breast cancer cells, highlighting the potential efficacy of compounds within this class in cancer treatment .

Medicinal Chemistry

Drug Development
The compound's unique structural characteristics make it a candidate for drug development. Its mechanism of action involves interactions with specific enzymes or receptors, modulating their activity.

Industrial Applications

Advanced Materials Development
In industrial settings, 2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide is used in the formulation of advanced materials and polymers. Its chemical properties can be exploited to create materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenoxy group can facilitate binding to hydrophobic pockets, while the dimethylamino group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications in Key Regions

Substituents on the Acetamide Nitrogen
  • Target Compound: Features a 4-(dimethylamino)phenyl group.
  • Analog 1 (5m): 2-(4-Bromophenylamino)-N-(4-(morpholinosulfonyl)phenyl)acetamide replaces the dimethylamino group with a morpholinosulfonyl moiety, enhancing solubility and hydrogen-bonding capacity .
Phenoxy/Phenylamino Substituents
  • Target Compound: Contains a 4-bromophenoxy group.
  • Analog 3 (B1): 2-(3-hydroxy-5-methylphenoxy)-N-(4-nitrophenyl)acetamide substitutes bromine with a nitro group, increasing electrophilicity and redox activity .
  • Analog 4 (5g): N-(tert-butyl)-2-(4-(dimethylamino)phenyl)-2-(N-(1-naphthylmethyl)acetamide) acetamide replaces bromophenoxy with a naphthylmethyl group, enhancing hydrophobicity .

Physical and Chemical Properties

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Functional Groups Source
Target Compound C₁₆H₁₆BrN₂O₂ 363.22 Not Reported Bromophenoxy, dimethylaminophenyl
5m (Analog 1) C₁₈H₂₀BrN₃O₄S 454.34 174 Morpholinosulfonyl, bromophenylamino
3i (Analog 2) C₁₃H₁₃BrN₅O₂ 358.18 165–167 Triazinyl, bromophenyl
B1 (Analog 3) C₁₅H₁₃N₃O₄ 299.28 Not Reported Nitrophenyl, hydroxyphenoxy

Key Observations :

  • Melting Points: Morpholinosulfonyl analogs (e.g., 5m) exhibit higher melting points (~174°C) due to increased hydrogen bonding , while triazine derivatives (e.g., 3i) have moderate melting points (~165°C) .
  • Solubility: The dimethylamino group in the target compound improves water solubility compared to nitro- or bromophenyl-substituted analogs .

Biological Activity

2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₁₄BrN₃O₂. The compound features a bromophenoxy group and a dimethylamino group, which are crucial for its biological activity. The presence of bromine enhances hydrophobic interactions, while the dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological targets.

The mechanism of action for this compound primarily involves its interaction with various enzymes and receptors:

  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially modulating biochemical pathways associated with inflammation and cancer.
  • Receptor Binding : The structural components facilitate binding to hydrophobic pockets in proteins, influencing their activity and function.

Anticancer Activity

Research indicates that this compound exhibits promising anticancer properties:

  • Cell Viability Assays : In vitro studies have shown that the compound can significantly reduce cell viability in various cancer cell lines. For instance, it induced apoptosis in MDA-MB-231 breast cancer cells, evidenced by increased annexin V-FITC positivity, suggesting a mechanism that triggers programmed cell death .

Anti-inflammatory Properties

The compound's potential as an anti-inflammatory agent has also been explored. It may inhibit pro-inflammatory cytokines and modulate signaling pathways related to inflammation, although specific mechanisms require further elucidation.

Antimicrobial Activity

This compound has demonstrated antimicrobial properties against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate effective antibacterial activity:

Microorganism MIC (µM)
Staphylococcus aureus12.5
Escherichia coli25.0
Pseudomonas aeruginosa30.0

These results suggest that the compound could be developed as a novel antimicrobial agent .

Case Studies

  • Study on Cancer Cell Lines : A study conducted on various cancer cell lines revealed that the compound significantly inhibited growth in MDA-MB-231 cells with an IC50 value of approximately 15 µM. This was attributed to its ability to induce apoptosis through mitochondrial pathways .
  • Antimicrobial Testing : In another study, the compound was tested against multiple bacterial strains, showing notable inhibition rates compared to standard antibiotics. For example, it exhibited an inhibition rate of 80% against Staphylococcus aureus at a concentration of 50 µg/mL .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(4-bromophenoxy)-N-[4-(dimethylamino)phenyl]acetamide, and how can purity be optimized?

  • Methodological Answer : The synthesis involves sequential coupling of 4-bromophenol with chloroacetyl chloride to form the phenoxy intermediate, followed by amidation with 4-(dimethylamino)aniline under reflux in anhydrous dichloromethane. Key steps include precise stoichiometric control (1:1.2 molar ratio of intermediate to aniline) and maintaining an inert atmosphere to prevent oxidation of the dimethylamino group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity, validated by HPLC .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what structural features do they confirm?

  • Methodological Answer :

  • ¹H NMR (DMSO-d6): Aromatic protons (δ 7.2–7.8 ppm), dimethylamino protons (δ 2.9–3.1 ppm), and acetamide NH (δ 10.2 ppm) confirm connectivity.
  • FT-IR : Peaks at 1660 cm⁻¹ (C=O stretch) and 1240 cm⁻¹ (C-O-C ether linkage) validate functional groups.
  • HRMS : Molecular ion [M+H]⁺ at m/z 363.05 confirms the molecular formula C₁₆H₁₅BrN₂O₂. Cross-referencing with simulated spectra from computational tools (e.g., ACD/Labs) ensures structural fidelity .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Methodological Answer : Start with in vitro kinase inhibition assays (e.g., EGFR or Aurora kinases at 10 µM concentration) due to structural similarity to known kinase inhibitors. Parallel cytotoxicity screening (MTT assay on HeLa or MCF-7 cells) identifies IC₅₀ values. Use DMSO as a vehicle control (<0.1% final concentration) to avoid solvent interference .

Advanced Research Questions

Q. How can conflicting data on this compound’s biological activity across studies be resolved?

  • Methodological Answer : Discrepancies (e.g., reported IC₅₀ variations) may arise from assay conditions (e.g., ATP concentration in kinase assays) or impurity profiles. Perform orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) and validate compound purity via LC-MS before each assay. Compare results under standardized protocols (e.g., NIH/NCATS guidelines) .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Methodological Answer :

  • Salt formation : React with hydrochloric acid to form a water-soluble hydrochloride salt.
  • Nanoformulation : Encapsulate in PEGylated liposomes (size: 100–150 nm via dynamic light scattering) to enhance plasma half-life.
  • Prodrug design : Introduce hydrolyzable esters (e.g., acetyloxymethyl) at the acetamide group, monitored by stability studies in simulated gastric fluid .

Q. How do substituents on the phenyl rings influence binding to biological targets?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies:

  • Replace bromine with electron-withdrawing groups (e.g., -NO₂) to assess impact on kinase inhibition.
  • Use molecular docking (AutoDock Vina) to compare binding poses of derivatives in the ATP-binding pocket of EGFR (PDB ID: 1M17). Correlate docking scores (ΔG) with experimental IC₅₀ values to identify critical substituent interactions .

Q. What computational methods predict metabolic stability and toxicity?

  • Methodological Answer :

  • ADMET Prediction : Use SwissADME to calculate logP (target: 2–3 for optimal permeability) and CYP450 inhibition risk.
  • Metabolite Identification : Run in silico metabolism simulations (GLORYx) to predict phase I/II metabolites. Validate with microsomal incubation (human liver microsomes, NADPH cofactor) and UPLC-QTOF analysis .

Data Contradiction Analysis

Q. Why might reported yields vary between 60–85% in similar syntheses?

  • Methodological Answer : Variability stems from:

  • Reaction scale : Microscale (≤1 mmol) often reports lower yields due to handling losses vs. bulk synthesis (≥10 mmol).
  • Purification methods : Gradient elution in chromatography vs. recrystallization (e.g., using ethanol/water) affects recovery.
  • Moisture sensitivity : The dimethylamino group’s hygroscopicity necessitates strict anhydrous conditions; trace water reduces yields by promoting hydrolysis .

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